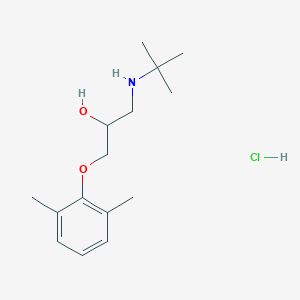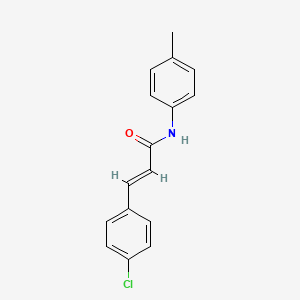
3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide, also known as CPMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPMA belongs to the class of acrylamide derivatives and possesses unique chemical properties that make it a promising candidate for various biomedical applications.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and survival. Additionally, 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. Additionally, 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide in lab experiments is its high potency and specificity towards cancer cells. 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been shown to possess selective cytotoxicity towards cancer cells, while sparing normal cells. Additionally, 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been shown to possess low toxicity in animal models, making it a potential candidate for further preclinical studies. However, one of the main limitations of using 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide. One potential direction is to investigate the synergistic effects of 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide with other anticancer agents, such as chemotherapy drugs, to enhance its anticancer activity. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide and its downstream targets. Furthermore, the development of novel formulations and delivery systems for 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide could enhance its solubility and bioavailability, leading to improved therapeutic efficacy. Finally, the potential applications of 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide in other diseases, such as neurodegenerative diseases, should be explored.
In conclusion, 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide is a promising compound with potential therapeutic applications in cancer research. Its unique chemical properties and anticancer activity make it a potential candidate for further preclinical and clinical studies. However, further research is needed to elucidate its exact mechanism of action and downstream targets, and to develop novel formulations and delivery systems for improved therapeutic efficacy.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. Additionally, 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12-2-9-15(10-3-12)18-16(19)11-6-13-4-7-14(17)8-5-13/h2-11H,1H3,(H,18,19)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVHOOXBSVSOMX-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(pentafluorophenyl)ethanone [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3847052.png)
![1-[3-(2-bromophenoxy)propyl]piperidine](/img/structure/B3847062.png)
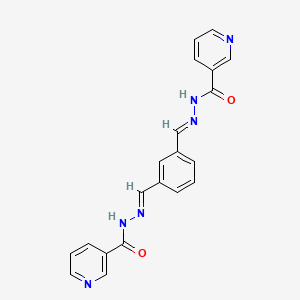
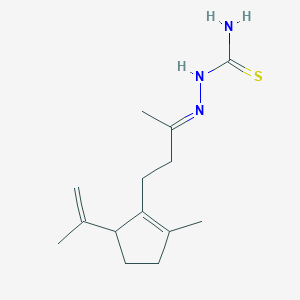


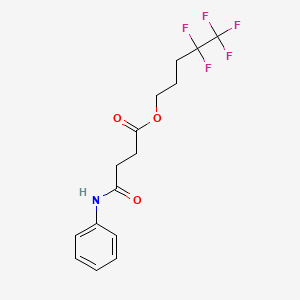

![4-[5-(4-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847113.png)
![2-(1-piperidinyl)bicyclo[3.3.1]non-9-yl phenylcarbamate](/img/structure/B3847116.png)


![methyl 3-[(2-thienylcarbonyl)amino]-2-butenoate](/img/structure/B3847144.png)
